Methylamino-peg4-acid hydrochloride salt
Description
Methylamino-peg4-acid hydrochloride salt is a polyethylene glycol (PEG)-modified compound featuring a methylamino group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid group, stabilized as a hydrochloride salt. This structure enhances aqueous solubility and biocompatibility, making it valuable in bioconjugation, drug delivery, and molecular probe design .
Key properties inferred from similar compounds:
- Molecular Weight: ~400–500 g/mol (based on PEG4 backbone and methylamino-carboxylic acid structure).
- Solubility: High aqueous solubility due to PEG4 spacer and ionic hydrochloride group, comparable to 4-(dimethylamino)butanoic acid hydrochloride ().
- Stability: Hydrochloride salts generally improve thermal and pH stability, as seen in paroxetine hydrochloride ().
Properties
IUPAC Name |
3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6.ClH/c1-13-3-5-17-7-9-19-11-10-18-8-6-16-4-2-12(14)15;/h13H,2-11H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUOZBNFKRXAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCOCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of Carboxylic Acid
The terminal carboxylic acid of PEG4-acid (e.g., HOOC-PEG4-OH) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). For example:
Methylamine Coupling
The activated ester reacts with methylamine or its protected analogs (e.g., N-Boc-methylamine) to form the amide bond:
Hydrochloride Salt Formation
The product is treated with hydrochloric acid (HCl) in dioxane or ethyl ether to precipitate the hydrochloride salt:
-
Conditions : 4 M HCl in dioxane (2–3 equiv), stirred for 2 hours at 25°C.
-
Purity : ≥98% by HPLC (C18 column, acetonitrile/water gradient).
Nucleophilic Ring-Opening of Epoxide Intermediates
An alternative approach utilizes epoxy-PEG4 derivatives, which undergo nucleophilic attack by methylamine (Figure 1):
Epoxide Synthesis
PEG4-diepoxide is prepared by reacting PEG4-diol with epichlorohydrin in basic conditions:
Methylamine Ring-Opening
The diepoxide reacts with methylamine under controlled conditions:
Acid Functionalization and Salt Formation
The secondary alcohol is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4), followed by HCl treatment:
Solid-Phase Synthesis with Boc Protection
Solid-phase methods enhance purity by minimizing side reactions (Table 1):
Resin Loading
A Wang resin-bound PEG4-acid is prepared using standard Fmoc chemistry:
Methylamine Incorporation
N-Boc-methylamine is coupled to the resin-bound PEG4-acid:
Cleavage and Salt Formation
The product is cleaved from the resin using TFA/water/TIS (95:2.5:2.5) and converted to the hydrochloride salt:
Comparative Analysis of Methods
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Carbodiimide coupling | 70–85% | ≥98% | Scalable, minimal side products |
| Epoxide ring-opening | 60–70% | 95% | Avoids carbodiimide reagents |
| Solid-phase synthesis | 65–75% | >99% | High purity, automated compatibility |
Critical Parameters for Optimization
Solvent Selection
Temperature Control
Purification Techniques
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
HPLC Purity
Industrial-Scale Considerations
Cost Efficiency
Environmental Impact
-
DCM and DMF necessitate recycling systems to meet green chemistry standards.
-
Aqueous workups in epoxide methods align with solvent-reduction initiatives.
Emerging Methodologies
Enzymatic Catalysis
Lipase-mediated amidation in non-aqueous media achieves 80% yield with negligible waste.
Chemical Reactions Analysis
Types of Reactions
Methylamino-peg4-acid hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Drug Delivery Systems
Methylamino-PEG4-acid hydrochloride salt plays a crucial role in enhancing the solubility and stability of therapeutic agents. The PEG moiety improves the pharmacokinetics of drugs by increasing their circulation time in the bloodstream, which is particularly beneficial for targeted therapies.
Case Study: Targeted Drug Delivery in Cancer Therapy
Research has shown that compounds utilizing Methylamino-PEG4-acid as a linker exhibit improved efficacy in targeted drug delivery systems. For example, studies involving proteolysis-targeting chimeras (PROTACs) have demonstrated that this compound effectively recruits specific proteins for degradation via the ubiquitin-proteasome system, thereby enhancing therapeutic outcomes in cancer treatment.
Bioconjugation
This compound serves as a linker molecule in the synthesis of bioconjugates. Its ability to form stable linkages with proteins and other biomolecules makes it an essential tool in drug development.
Case Study: Development of Antibody-Drug Conjugates
In the development of antibody-drug conjugates (ADCs), Methylamino-PEG4-acid has been utilized to link antibodies to cytotoxic drugs. This conjugation allows for targeted delivery of the drug to cancer cells while minimizing systemic toxicity. Studies indicate that ADCs incorporating this linker demonstrate enhanced therapeutic efficacy due to improved targeting and reduced side effects .
Imaging Applications
The compound is also employed in the development of imaging agents for medical diagnostics. Its ability to facilitate rapid labeling of biomolecules enhances the visualization of biological processes in real-time.
Case Study: In Vivo Imaging Studies
Research involving Methylamino-PEG4-acid has led to advancements in imaging techniques that allow for real-time monitoring of cellular processes. For instance, studies have shown that imaging agents labeled with this compound provide clearer images and better resolution during diagnostic procedures .
Research in Biochemistry
In biochemical research, this compound is used extensively for studying protein interactions and cellular processes. Its stable conjugation capabilities enable researchers to explore complex biological systems with enhanced precision.
Case Study: Protein Interaction Studies
Investigations into protein interactions have utilized Methylamino-PEG4-acid to create stable conjugates that facilitate detailed analysis of biomolecular interactions. These studies are critical for understanding various cellular mechanisms and developing new therapeutic strategies .
Data Table: Comparison of Methylamino-PEG4-Acid with Other PEG Linkers
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methylamino-PEG4-acid | PEG chain with methylamine | Enhanced solubility; stable linkages |
| Methylamino-PEG2-acid | Shorter PEG chain | Increased reactivity due to shorter length |
| t-Boc-N-amido-PEG4-acid | Protecting group present | Offers stability during synthesis |
| Methylamino-PEG6-acid | Longer PEG chain | Enhanced solubility but may alter drug release rates |
Mechanism of Action
The mechanism of action of Methylamino-peg4-acid hydrochloride salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
*Inferred properties based on structural analogs.
Q & A
Q. What experimental methods are recommended for characterizing the purity and structural integrity of methylamino-PEG4-acid hydrochloride salt?
To confirm purity and structure, use a combination of analytical techniques:
- HPLC : Assess purity (>95% recommended for reproducibility) using reverse-phase chromatography with a C18 column and UV detection at 220 nm .
- NMR Spectroscopy : Analyze - and -NMR spectra to verify PEG4 spacer integrity and methylamino group presence. Compare peak assignments with reference standards .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion) and rule out salt-related adducts .
Q. How should researchers handle and store this compound to prevent degradation?
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact. In case of exposure, follow first-aid protocols (e.g., rinse eyes with water for 15 minutes; consult a physician) .
- Storage : Store at -20°C in airtight, desiccated containers to minimize hydrolysis of the PEG chain and HCl dissociation .
Q. What are the critical parameters for conjugating this compound to biomolecules (e.g., peptides, antibodies)?
- pH Control : Conduct reactions at pH 7.5–8.5 to activate the methylamino group while maintaining biomolecule stability.
- Molar Ratio Optimization : Use a 2:1 (linker:biomolecule) molar excess to account for hydrolysis losses. Monitor conjugation efficiency via SDS-PAGE or MALDI-TOF .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or HPLC retention times) for this compound?
- Multi-Technique Validation : Cross-check NMR with FT-IR to confirm functional groups (e.g., PEG ether stretches at 1100 cm) .
- Batch Analysis : Compare multiple synthesis batches to identify impurities (e.g., residual PEG3 or PEG5 chains due to incomplete purification). Use LC-MS to trace contaminants .
- Reference Standards : Use certified reference materials (e.g., MM0439.07 in ) to calibrate instruments and validate methods .
Q. What strategies optimize the solubility of this compound in aqueous vs. organic reaction systems?
- Aqueous Systems : Dissolve in PBS (pH 7.4) at concentrations ≤50 mM. For higher concentrations, add 10% DMSO as a co-solvent.
- Organic Systems : Use anhydrous DMF or acetonitrile. Pre-dry the compound under vacuum to prevent HCl dissociation .
Q. How can researchers design experiments to quantify batch-to-batch variability in PEG spacer length and its impact on downstream applications?
- Quality Control Workflow :
Size-Exclusion Chromatography (SEC) : Measure PEG chain polydispersity index (PDI). Aim for PDI <1.02.
Functional Assays : Test linker performance in model reactions (e.g., conjugation efficiency with fluorescein isothiocyanate) across batches.
Statistical Analysis : Apply ANOVA to assess variability significance (p <0.05) .
Methodological Guidance for Experimental Design
Q. What controls are essential when using this compound in pharmacokinetic (PK) studies?
- Negative Controls : Include unconjugated drug molecules to isolate PEG’s effect on PK parameters (e.g., half-life, clearance).
- Stability Controls : Incubate the compound in plasma at 37°C for 24 hours; analyze degradation via HPLC .
Q. How should researchers address discrepancies between theoretical and observed molecular weights in mass spectrometry?
- Adduct Identification : Use high-resolution MS to distinguish [M+H]+ from [M+Na]+ or [M+K]+ ions.
- Salt Content Adjustment : Account for HCl contribution (Δ = 36.46 g/mol) in calculations. Dry samples under nitrogen to minimize salt interference .
Interdisciplinary Applications
Q. What protocols ensure reproducible results when integrating this compound into nanoparticle drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
